molecular formula C9H11F2N B8758626 1-(2,5-Difluorophenyl)propan-2-amine

1-(2,5-Difluorophenyl)propan-2-amine

Cat. No. B8758626
M. Wt: 171.19 g/mol
InChI Key: CPUFOJBJRNFEBB-UHFFFAOYSA-N
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Description

1-(2,5-Difluorophenyl)propan-2-amine is a useful research compound. Its molecular formula is C9H11F2N and its molecular weight is 171.19 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C9H11F2N

Molecular Weight

171.19 g/mol

IUPAC Name

1-(2,5-difluorophenyl)propan-2-amine

InChI

InChI=1S/C9H11F2N/c1-6(12)4-7-5-8(10)2-3-9(7)11/h2-3,5-6H,4,12H2,1H3

InChI Key

CPUFOJBJRNFEBB-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=C(C=CC(=C1)F)F)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a dry flask were placed NaBH4 (9.50 g, 0.251 mol) and 300 mL of dry THF. The flask was cooled to 0° C. under argon and 42.76 g of BF3(Et2O) was added via a syringe. After addition, a solution of 10.0 g (50.21 mmol) of 1-(2,5-difluorophenyl)-2-nitropropene was added dropwise via a syringe, and the reaction mixture was heated to reflux for 8 h. The reaction was quenched by carefully pouring the mixture to water, acidified with 2 N HCl and heated to 80° C. for 4 h. The THF was removed under reduced pressure; the residue was washed with ether twice (2×50 mL). The aqueous layer was separated, made strongly alkaline with 10% aqueous NaOH solution and extracted with ether until no product is left in aqueous layer. The extracts were dried over anhydrous MgSO4, filtered, evaporated and purified by column chromatography (silica-gel, CH2Cl2/MeOH=9/1 v/v) to give a colorless oil, 7.65 g, 88.9% yield. MS: 172.0 [M+H]+. 1H NMR (DMSO-d6, 500 MHz): δ 7.20-7.13 (m, 1H), 7.10-7.05 (m, 2H), 3.06 (sextet, 1H, J=6.5 Hz), 2.63-2.54 (m, 2H), 0.96 (d, 3H, J=6.0 Hz). Racemate status was confirmed by HPLC using a chiral column as described for compound D below.
Name
Quantity
9.5 g
Type
reactant
Reaction Step One
[Compound]
Name
BF3(Et2O)
Quantity
42.76 g
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
[Compound]
Name
compound D
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
300 mL
Type
solvent
Reaction Step Five

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